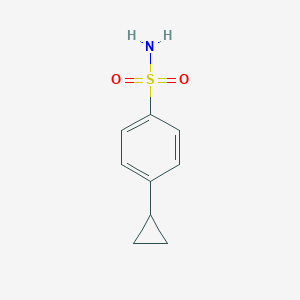

4-Cyclopropylbenzenesulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-cyclopropylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c10-13(11,12)9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFRLGLFTKQDBHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598784 | |

| Record name | 4-Cyclopropylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167403-81-8 | |

| Record name | 4-Cyclopropylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for Benzenesulfonamide (B165840) Derivatives

The construction of benzenesulfonamide derivatives traditionally hinges on the formation of a stable sulfur-nitrogen bond, a process that has been refined over decades and continues to evolve with modern synthetic innovations.

Sulfonylation Reactions in Organic Synthesis

Sulfonylation reactions are fundamental to the synthesis of sulfonamides and involve the introduction of a sulfonyl group into a molecule. The most conventional approach for preparing aryl sulfonamides begins with the synthesis of an aryl sulfonyl chloride. rsc.org

Key methods for generating these crucial intermediates include:

Electrophilic Aromatic Substitution: Arenes can react directly with an excess of chlorosulfonic acid to yield aryl sulfonyl chlorides. Alternatively, a two-step process involving sulfonation with concentrated sulfuric acid followed by chlorination can be employed. rsc.org However, these methods often require harsh conditions and may not be suitable for electron-deficient aromatic rings. rsc.org

Diazotization of Anilines (Meerwein Procedure): A valuable alternative for installing a sulfonyl chloride group involves the diazotization of an aryl amine with sodium nitrite (B80452) and hydrochloric acid. The resulting diazonium salt is then treated with sulfur dioxide in the presence of a copper catalyst to furnish the sulfonyl chloride. rsc.org

Oxidative Chlorination of Thiols: Thiols and their derivatives can be converted to sulfonyl chlorides through oxidative chlorination using reagents like chlorine gas, N-chlorosuccinimide, or trichloroisocyanuric acid. rsc.org

Use of Sulfur Dioxide Surrogates: To circumvent the challenges of handling gaseous sulfur dioxide, stable solid surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) have been developed. thieme-connect.comrsc.orgorganic-chemistry.org These reagents can be used in palladium-catalyzed reactions or in Sandmeyer-type reactions to convert anilines into sulfonyl chlorides. rsc.orgorganic-chemistry.org

Formation of Sulfonamide Bonds

The quintessential step in forming a sulfonamide is the reaction between an electrophilic sulfonyl derivative and a nucleophilic amine.

From Sulfonyl Chlorides: The most classic and widely utilized method is the reaction of a sulfonyl chloride with a primary or secondary amine. thieme-connect.comacs.org This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The robustness and reliability of this method have cemented its status as a primary route for sulfonamide synthesis. acs.org

From Sulfonic Acids: Sulfonamides can also be synthesized directly from sulfonic acids or their sodium salts by reacting them with amines, often under microwave irradiation to achieve high yields and good functional group tolerance. organic-chemistry.org

From Sulfinates: Sulfinate salts can be reacted with electrophilic nitrogen sources, such as hydroxylamine-O-sulfonic acid (HOSA), to form primary sulfonamides. acs.org

Catalytic and One-Pot Methods: Modern synthetic chemistry has introduced more sophisticated approaches. Indium-catalyzed sulfonylation of amines provides an efficient route to a wide range of sulfonamides. organic-chemistry.org Furthermore, one-pot, three-component reactions involving nitroarenes, boronic acids, and a sulfur source like potassium pyrosulfite allow for the direct synthesis of diverse sulfonamides. thieme-connect.comorganic-chemistry.org

Specific Synthetic Routes to 4-Cyclopropylbenzenesulfonamide and Analogues

The synthesis of the target compound, this compound, and its structurally related analogues leverages the general principles outlined above, often requiring specific strategies to incorporate the cyclopropyl (B3062369) moiety.

Preparation from Substituted Benzenesulfonyl Chlorides and Cyclopropylamine (B47189)

The most direct conceptual route to this compound involves the reaction of 4-cyclopropylbenzenesulfonyl chloride with an amine source like ammonia (B1221849) or cyclopropylamine itself, depending on the final desired structure. The synthesis of the requisite 4-cyclopropylbenzenesulfonyl chloride intermediate is a key step. This can be achieved through methods such as the chlorosulfonylation of cyclopropylbenzene.

Alternatively, a commercially available intermediate such as 4-[(Cyclopropylamino)sulfonyl]benzenesulfonyl chloride sigmaaldrich.com suggests a synthetic pathway where a disulfonylated benzene (B151609) derivative is selectively reacted with cyclopropylamine. The remaining sulfonyl chloride can then be hydrolyzed or reacted with another nucleophile.

A plausible synthetic scheme involves:

Starting with a suitable benzene derivative.

Introduction of the sulfonyl chloride group(s).

Nucleophilic substitution with cyclopropylamine.

This approach highlights the common strategy of reacting a sulfonyl chloride with an amine to forge the final sulfonamide bond. acs.org

Multi-step Synthesis Approaches for Functionalized Analogues

Creating more complex, functionalized analogues of this compound necessitates multi-step synthetic sequences. youtube.comyoutube.com These strategies allow for the precise placement of various functional groups on the aromatic ring or modification of the amine substituent.

Key strategies include:

Functional Group Interconversion: A common tactic is to begin with a readily available substituted benzene derivative and carry it through a series of reactions. For instance, a Sandmeyer-type reaction can convert a substituted aniline (B41778) into the corresponding sulfonyl chloride, which is then reacted with cyclopropylamine or a derivative thereof. organic-chemistry.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for building molecular complexity. An aryl halide containing the sulfonamide moiety can be coupled with various partners to introduce new functional groups. organic-chemistry.org

Analogue Synthesis: This approach is widely used in drug discovery. For example, a known biologically active molecule containing a carboxylic acid can have its sulfonamide bioisostere synthesized. nih.govacs.org This involves a de novo synthesis where the carboxylic acid is replaced with a sulfonyl chloride, followed by reaction with an appropriate amine. This has been demonstrated in the synthesis of sulfonamide analogues of drugs like Bitopertin and Vismodegib. acs.org The process often involves working backward from the target molecule in a process called retrosynthetic analysis to devise a viable forward synthetic route. youtube.com

Advanced Synthetic Techniques and Optimization

The field of sulfonamide synthesis is continually advancing, with a focus on developing more efficient, milder, and environmentally benign methodologies. Optimization of reaction conditions is crucial for maximizing yield and purity, particularly in industrial and pharmaceutical settings. researchgate.netnih.gov

Advanced techniques include:

One-Pot Decarboxylative Sulfonylation: A novel strategy allows for the conversion of aromatic carboxylic acids directly into sulfonamides. This method uses a copper catalyst and a sulfur dioxide source to convert the acid to a sulfonyl chloride in situ, which is then reacted with an amine in the same reaction vessel. acs.org

Catalytic Systems: Various metal catalysts, including those based on palladium, copper, and indium, have been developed to facilitate sulfonamide synthesis under milder conditions with broader substrate scope. thieme-connect.comrsc.orgorganic-chemistry.org Manganese catalysts have also been employed for the N-alkylation of sulfonamides using alcohols as green alkylating agents. organic-chemistry.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of sulfonamides from sulfonic acids and amines. organic-chemistry.org

Novel Reagents: The development of new reagents, such as the sulfinylamine reagent t-BuONSO, enables the direct synthesis of primary sulfonamides from organometallic reagents like Grignard or organolithium compounds. acs.org This bypasses the need for traditional sulfonyl chloride intermediates. acs.org

The optimization of these reactions typically involves a systematic study of various parameters as illustrated in the table below.

Table 1: Parameters for Optimization of Sulfonamide Synthesis

| Parameter | Variables to Screen | Desired Outcome |

| Catalyst | Metal (e.g., Pd, Cu, In, Mn), Ligand, Loading (%) | High catalytic turnover, selectivity, and yield. |

| Solvent | Polar aprotic (e.g., DMF, DMSO), Polar protic (e.g., H₂O, EtOH), Non-polar (e.g., Toluene) | Good solubility of reactants, high reaction rate, ease of work-up. |

| Base | Organic (e.g., Et₃N, DIPEA), Inorganic (e.g., K₂CO₃, Cs₂CO₃) | Efficient neutralization, minimal side reactions. |

| Temperature | -78°C to reflux | Optimal reaction rate while minimizing decomposition and side products. |

| Reactant Stoichiometry | Molar ratios of sulfonyl source, amine, and catalyst | Complete conversion of the limiting reagent, cost-effectiveness. |

| Sulfur Source | SO₂ gas, DABSO, K₂S₂O₅ | Safety, ease of handling, efficiency of sulfonyl group transfer. |

Catalytic Methods in Sulfonamide Synthesis

The formation of the aryl sulfonamide bond is a cornerstone of organic synthesis, with numerous catalytic methods being developed to enhance efficiency and substrate scope. While direct catalytic synthesis of this compound is not extensively documented, general catalytic approaches for aryl sulfonamides are highly applicable.

Transition metal-catalyzed cross-coupling reactions represent a powerful tool for the synthesis of aryl sulfonamides. Palladium-catalyzed Suzuki-Miyaura coupling of arylboronic acids with a suitable sulfonyl chloride equivalent is a prominent method. nih.gov For instance, 4-cyclopropylphenylboronic acid could, in principle, be coupled with a protected aminosulfonyl chloride under palladium catalysis to yield the target compound. The choice of ligand and reaction conditions is crucial to ensure high yields and prevent side reactions.

Copper-catalyzed methods also offer a viable alternative for the synthesis of aryl sulfonamides. These reactions often proceed via radical pathways and can be more cost-effective than palladium-based systems. The reaction of sodium 4-cyclopropylbenzenesulfinate with an amine source in the presence of a copper catalyst would be a direct route to this compound.

Furthermore, photocatalytic methods have emerged as a green and efficient way to synthesize sulfonamides. These reactions often utilize visible light to initiate the formation of sulfonyl radicals, which can then be trapped by various nitrogen sources. acs.org

A representative catalytic approach for the synthesis of aryl sulfonamides is the palladium-catalyzed chlorosulfonylation of arylboronic acids, which can then be reacted with an amine. nih.gov

| Catalyst System | Aryl Source | Sulfonyl Source | Amine Source | Reference |

| Pd(OAc)₂ / SPhos | Arylboronic Acid | SO₂Cl₂ | Ammonia | nih.gov |

| CuI / DMEDA | Aryl Halide | Sodium Sulfinate | Ammonia | General Method |

| Ir(ppy)₃ (photocatalyst) | Aryl Diazonium Salt | SO₂ | Ammonia | General Method |

Purification and Characterization Methodologies

The purification of this compound typically involves standard chromatographic techniques. Due to its crystalline nature, recrystallization is also a highly effective method for obtaining a high-purity product. google.com A common solvent system for recrystallization of sulfonamides is a mixture of ethanol (B145695) and water.

Characterization of this compound relies on a combination of spectroscopic and spectrometric methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule. The ¹H NMR spectrum would show characteristic signals for the cyclopropyl protons, the aromatic protons in a para-substituted pattern, and the protons of the sulfonamide NH₂ group. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula as C₉H₁₁NO₂S. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy would reveal characteristic absorption bands for the S=O stretching vibrations of the sulfonyl group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1130 cm⁻¹) and the N-H stretching of the sulfonamide group (around 3300-3200 cm⁻¹).

Chemical Modifications and Derivatization for Structure-Activity Relationship Studies

To explore the biological potential of this compound, systematic chemical modifications are undertaken to establish structure-activity relationships (SAR). These modifications typically involve altering the substituents on the benzene ring, modifying the N-cyclopropyl moiety, and functionalizing the sulfonamide group.

Modulation of Substituents on the Benzene Ring

The electronic and steric properties of the benzene ring can be fine-tuned by introducing various substituents at the positions ortho and meta to the sulfonamide group. The introduction of electron-donating groups (e.g., methoxy (B1213986), methyl) or electron-withdrawing groups (e.g., halogens, nitro) can significantly influence the compound's biological activity. The synthesis of these derivatives often starts from the corresponding substituted anilines, which are then converted to the desired this compound analogs.

| Substituent (Position) | Predicted Electronic Effect | Potential Impact on Activity |

| -OCH₃ (ortho/meta) | Electron-donating | May enhance binding through hydrogen bonding |

| -Cl (ortho/meta) | Electron-withdrawing, Halogen bonding | Can alter lipophilicity and binding interactions |

| -NO₂ (meta) | Strongly electron-withdrawing | May influence pKa and receptor interactions |

Functionalization of the Sulfonamide Group

The sulfonamide group itself offers multiple avenues for derivatization. The nitrogen atom can be alkylated, acylated, or incorporated into a heterocyclic system. The hydrogen atoms of the primary sulfonamide are acidic and can be deprotonated, allowing for reaction with various electrophiles.

N-Alkylation/Arylation: Reaction of this compound with alkyl or aryl halides under basic conditions can yield N-substituted derivatives. This modification can significantly alter the compound's polarity and hydrogen bonding capabilities.

N-Acylation: Acylation of the sulfonamide nitrogen with acyl chlorides or anhydrides introduces an amide functionality, which can act as a hydrogen bond acceptor.

Conversion to Sulfonimidamides: The sulfonamide can be oxidized to a sulfonimidamide, which introduces a chiral center at the sulfur atom and provides an additional vector for substitution. acs.org

These modifications allow for a systematic exploration of the chemical space around the this compound scaffold, providing valuable insights into the structural requirements for biological activity.

Structure Activity Relationship Sar Studies of 4 Cyclopropylbenzenesulfonamide Analogues

Fundamental Principles of Structure-Activity Relationship in Drug Discovery

The exploration of structure-activity relationships is a cornerstone of modern drug discovery, providing a framework for understanding how a molecule's chemical structure dictates its biological activity. researchgate.netmdpi.com This knowledge is instrumental in the rational design and optimization of new therapeutic agents. nih.gov

Correlation between Chemical Structure and Biological Efficacy

The biological effect of a drug molecule is intrinsically linked to its three-dimensional structure. biosciencetrends.com The arrangement of atoms and functional groups within a molecule determines its ability to interact with a specific biological target, such as an enzyme or receptor. mdpi.com By systematically modifying the chemical structure and observing the corresponding changes in biological response, researchers can establish a correlation between structure and efficacy. biosciencetrends.com This process allows for the identification of which parts of a molecule are essential for its activity and which can be altered to improve properties like potency and selectivity. researchgate.net Benzenesulfonamides, a class of compounds containing a sulfonamide group attached to a benzene (B151609) ring, have been the subject of extensive SAR studies due to their wide range of pharmacological activities, including as carbonic anhydrase inhibitors and antimicrobial agents. nih.gov

Identification of Pharmacophores and Key Structural Features

A pharmacophore is an abstract concept representing the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. nih.gov These features can include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and charged groups. nih.gov Identifying the pharmacophore of a series of active compounds is a critical step in drug design. nih.gov It provides a model that can be used to design new molecules with a higher probability of being active. nih.govnih.gov For benzenesulfonamide (B165840) derivatives, the sulfonamide group is a key pharmacophoric feature, often involved in binding to the active site of enzymes like carbonic anhydrase. nih.gov

Systematics of SAR Investigation for 4-Cyclopropylbenzenesulfonamide

The systematic investigation of this compound analogues involves a multi-faceted approach, from the design and synthesis of compound libraries to the detailed analysis of how structural modifications impact biological activity.

Design and Synthesis of Compound Libraries for SAR Profiling

To explore the SAR of this compound, diverse libraries of related compounds are designed and synthesized. nih.gov This process typically involves modifying specific regions of the parent molecule. For instance, substituents on the phenyl ring can be varied, the sulfonamide group can be altered, or the cyclopropyl (B3062369) moiety itself can be modified. The synthesis of benzenesulfonamide derivatives often involves the reaction of an appropriate arylsulfonyl chloride with an amine. nih.gov The selection of building blocks for these libraries is crucial and can be guided by computational methods to maximize the diversity of the chemical space being explored. nih.gov

Table 1: Representative Library of this compound Analogues for SAR Studies

| Compound ID | R1 (Position 2) | R2 (Position 3) | R3 (Position 5) | R4 (Position 6) | Sulfonamide Modification (R5) |

| A-1 | H | H | H | H | -NH2 |

| A-2 | F | H | H | H | -NH2 |

| A-3 | H | Cl | H | H | -NH2 |

| A-4 | H | H | CH3 | H | -NH2 |

| A-5 | H | H | H | H | -NHCH3 |

| A-6 | H | OCH3 | H | H | -NH2 |

Positional and Substituent Effects on Biological Activity

The position and nature of substituents on the benzenesulfonamide scaffold can have a profound impact on biological activity. scilit.com Electron-donating and electron-withdrawing groups can alter the electronic properties of the phenyl ring, influencing its interaction with the target. scilit.com The size and shape of substituents (steric effects) also play a critical role in determining how well the molecule fits into the binding site of a target protein. scilit.com

For example, in a hypothetical SAR study of this compound analogues as inhibitors of a specific enzyme, the following trends might be observed:

Table 2: Hypothetical SAR Data for this compound Analogues

| Compound ID | Substitution | IC50 (nM) | Rationale for Activity Change |

| A-1 | Unsubstituted | 100 | Baseline activity of the core scaffold. |

| A-2 | 2-Fluoro | 75 | The small, electronegative fluorine atom at the ortho position may enhance binding through favorable electronic interactions without causing significant steric hindrance. |

| A-3 | 3-Chloro | 150 | The larger chloro group at the meta position might introduce steric clash with the binding site, reducing affinity. |

| A-4 | 5-Methyl | 90 | A small, hydrophobic methyl group at this position could form a favorable interaction with a hydrophobic pocket in the target. |

| A-5 | N-Methyl | 200 | Modification of the sulfonamide nitrogen can be critical for interaction with the target. A methyl group here may disrupt a key hydrogen bond. |

| A-6 | 3-Methoxy | 120 | The methoxy (B1213986) group can have both electronic and steric effects. Its bulkiness at the meta position might be detrimental to binding. |

These hypothetical data illustrate how systematic modifications can be used to build a picture of the SAR landscape. For instance, studies on other benzenesulfonamide series have shown that substitution at the para-position of the phenyl ring is often preferred for inhibitory activity. biosciencetrends.com

Role of the Cyclopropyl Group in SAR Modulation

The cyclopropyl group is a unique structural motif that can significantly influence the pharmacological properties of a molecule. Its rigid, three-membered ring structure can serve as a conformational constraint, locking the molecule into a specific orientation that may be more favorable for binding to a biological target. The cyclopropyl ring also possesses a degree of π-character in its C-C bonds, allowing it to participate in electronic interactions.

In the context of this compound, the cyclopropyl group can play several roles:

Conformational Rigidity: It restricts the rotation of the phenyl ring, which can be entropically favorable for binding.

Metabolic Stability: The C-H bonds of a cyclopropane (B1198618) are generally stronger than those in other alkyl groups, which can make the molecule more resistant to metabolic degradation.

Hydrophobic Interactions: The cyclopropyl group provides a small, well-defined hydrophobic surface that can interact with corresponding hydrophobic pockets in the target protein.

Potency Enhancement: By optimizing the fit within the binding site, the cyclopropyl group can lead to a significant increase in biological potency.

Methodologies for SAR Determination

The determination of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, providing a framework to understand how the chemical structure of a compound influences its biological activity. researchgate.net This iterative process involves the design, synthesis, and testing of a series of related compounds (analogues) to identify key structural features, or pharmacophores, that are essential for the desired biological effect. researchgate.netpatsnap.com

In vitro biological assays are fundamental tools for profiling the activity of newly synthesized compounds. These assays are conducted in a controlled environment outside of a living organism, such as in a test tube or a cell culture dish. They provide quantitative data on the potency and efficacy of a compound against a specific biological target, such as an enzyme or a receptor. acs.org

For sulfonamide-based compounds, a variety of in vitro assays are employed depending on the therapeutic target. Common assays include:

Enzyme Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of a specific enzyme. For example, the 50% inhibitory concentration (IC₅₀) is a standard measure of a compound's potency, representing the concentration required to inhibit 50% of the enzyme's activity. nih.gov

Cell-Based Assays: These assays assess the effect of a compound on whole cells. This can include measuring cell proliferation, cytotoxicity, or changes in specific cellular pathways. nih.gov For instance, cell proliferation can be measured using the Sulforhodamine B (SRB) assay. acs.org

Receptor Binding Assays: These assays determine the affinity of a compound for a specific receptor. The data is often expressed as the dissociation constant (Kd) or the inhibitory constant (Ki).

Cellular Thermal Shift Assays (CETSA): This technique can be used to verify target engagement in living cells by measuring the thermal stabilization of a target protein upon ligand binding. researchgate.net

The data generated from these assays are crucial for building a SAR model. By comparing the activity of different analogues, researchers can deduce which structural modifications lead to an increase or decrease in activity.

Lead optimization is the process of refining a "hit" compound, identified from initial screening, into a "lead" compound with more drug-like properties. This is an iterative process guided by SAR, where cycles of chemical synthesis and biological testing are used to systematically improve the compound's profile. patsnap.com The goal is to enhance potency and selectivity while also optimizing pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). nih.govyoutube.com

Key strategies in lead optimization include:

Structural Modification: Chemists systematically alter different parts of the lead molecule. This can involve adding, removing, or replacing functional groups to explore their impact on activity and other properties. youtube.com For example, replacing an amide linker with a sulfonamide has been shown to improve cellular potency in some cases. nih.gov

Structure-Based Drug Design: When the three-dimensional structure of the target protein is known, often from X-ray crystallography, it can be used to guide the design of more potent and selective inhibitors. nih.gov This allows for the rational design of modifications that enhance binding interactions with the target. nih.gov

Improving "Drug-Likeness": This involves modifying the lead compound to have better physicochemical properties, such as improved solubility and metabolic stability. For instance, reducing a compound's lipophilicity by adding polar groups can improve its pharmacokinetic profile. youtube.com

Through this iterative cycle of design, synthesis, and testing, a lead compound is progressively refined to identify a clinical candidate with the optimal balance of properties for further development.

Case Studies of SAR for Related Sulfonamide Classes

The sulfonamide moiety is a versatile functional group found in a wide range of therapeutic agents. The following case studies illustrate the application of SAR to different classes of sulfonamide-containing compounds.

A series of pyrazolopyrimidine sulfonamides were investigated as inhibitors of Mer kinase, a target in oncology. nih.gov Initial lead compounds demonstrated good potency but also had undesirable off-target effects, such as inhibition of the hERG ion channel, which can lead to cardiotoxicity. nih.gov

SAR studies focused on modifying different positions of the pyrazolopyrimidine scaffold. Key findings included:

N1-Position: Alterations to the group at the N1-position of the pyrazole (B372694) ring were found to modulate hERG activity. Replacing a primary amine with other functionalities successfully reduced this off-target effect. nih.gov

C3-Position: Introduction of a sulfonamide group at the C3-position led to improved selectivity and potency for Mer kinase. nih.gov

Core Modification: Further optimization to improve the pharmacokinetic profile involved modifying the core structure itself, such as removing a nitrogen atom from the pyrazolopyrimidine core, which led to the discovery of UNC2025, a compound with a much-improved pharmacokinetic profile that maintained high potency. nih.gov

This case study highlights how SAR can be used to fine-tune the properties of a lead compound, simultaneously improving potency, selectivity, and pharmacokinetic parameters.

In the development of dual inhibitors for phosphodiesterase delta (PDEδ) and nicotinamide (B372718) phosphoribosyltransferase (NAMPT), another cancer-related target, SAR studies played a crucial role. researchgate.netnih.gov Researchers designed and synthesized a series of compounds incorporating a biaryl sulfone or sulfonamide motif. researchgate.net

The SAR exploration led to the identification of a potent dual inhibitor, compound 17d , which exhibited strong and balanced activity against both PDEδ and NAMPT. nih.gov This compound demonstrated superior antitumor efficacy in both in vitro and in vivo models compared to single-target inhibitors, showcasing the potential of this dual-inhibition strategy. nih.gov The study also utilized cellular thermal shift assays to understand the discrepancy between in vitro and cellular activity for some analogues, emphasizing the importance of assessing target engagement within a cellular context. researchgate.net

Small molecules that disrupt the interaction between glucokinase (GK) and its regulatory protein (GKRP) are being explored as a potential treatment for type 2 diabetes. nih.govnih.gov SAR studies have been instrumental in optimizing several series of these disruptors.

In one series of N-arylsulfonamido-N'-arylpiperazines, initial investigations led to the identification of AMG-3969, a potent disruptor of the GK-GKRP interaction. nih.gov X-ray crystallography of this compound bound to GKRP guided further SAR exploration of the aryl carbinol region. This led to the discovery of derivatives with diverse functionalities that maintained or improved potency and possessed favorable pharmacokinetic properties. nih.gov

Another series of diarylmethanesulfonamide disruptors was optimized from an initial hit with an IC₅₀ of 1.2 μM to a lead compound, AMG-0696, with an IC₅₀ of 0.0038 μM. nih.govresearchgate.net A key finding in this series was the exploitation of a stabilizing interaction between a nitrogen atom's lone pair and an aromatic sulfur system, which conformationally constrained a biaryl linkage and enabled key interactions with the GKRP protein. nih.gov

These case studies demonstrate the power of SAR in guiding the optimization of sulfonamide-containing compounds across different therapeutic areas, leading to the identification of potent and selective molecules with improved drug-like properties.

Biological Activities and Mechanisms of Action Research

Broad Spectrum Biological Activities Associated with Sulfonamides

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents. nih.gov These compounds are known for their broad spectrum of pharmacological activities, including anti-carbonic anhydrase and anti-dihydropteroate synthetase properties. nih.gov

Sulfonamides are recognized as inhibitors of at least three enzyme families. tandfonline.com Two of these, dihydropteroate (B1496061) synthase (DHPS) and dihydrofolate reductase (DHFR), are critical in the tetrahydrofolate (THF) synthesis pathway, while the third, carbonic anhydrase (CA), is involved in the hydration of carbon dioxide. tandfonline.com

Dihydropteroate Synthetase (DHPS) Inhibition: Sulfonamides act as competitive inhibitors of DHPS, an enzyme essential for folate synthesis in many bacteria and primitive eukaryotes. nih.gov They are structural analogues of p-aminobenzoic acid (pABA), a natural substrate for DHPS. nih.gov By binding to the active site of DHPS, sulfonamides block the condensation of 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPP) with pABA, thereby halting the production of 7,8-dihydropteroate, a precursor to folic acid. nih.gov This disruption of the folate pathway ultimately inhibits microbial growth. nih.gov

Carbonic Anhydrase (CA) Inhibition: Sulfonamides are potent inhibitors of carbonic anhydrases, a group of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. tandfonline.comacs.org The primary mechanism of inhibition involves the binding of the deprotonated sulfonamide group (SO₂NH⁻) to the Zn(II) ion in the enzyme's active site. acs.org This coordination to the zinc ion displaces the catalytically essential water molecule or hydroxide (B78521) ion, thereby blocking the enzyme's activity. acs.org There are at least four validated mechanisms of CA inhibition, with zinc binding being the most common for sulfonamides. acs.org

The interaction of sulfonamides with their macromolecular targets is governed by several key principles. The binding affinity and the number of binding sites are crucial parameters. nih.gov Strong binding affinity, typically greater than 10⁶ M⁻¹, often leads to inhibition, whereas weak interactions (binding affinities < 10⁴ M⁻¹) may not have a significant inhibitory effect. nih.gov

The structure of the sulfonamide plays a critical role in its binding. The sulfonamide group itself is the primary anchor for interaction with metalloenzymes like carbonic anhydrase. acs.org The aromatic or heterocyclic ring attached to the sulfonamide group can engage in various non-covalent interactions, such as van der Waals forces, hydrogen bonding, and hydrophobic interactions, with the amino acid residues lining the active site of the target protein. nih.gov These secondary interactions significantly contribute to the inhibitor's potency and selectivity for different enzyme isoforms. acs.org For instance, in DHPS, specific loops form a binding pocket for pABA during catalysis, and the way a sulfonamide drug fits into this pocket determines its efficacy. nih.gov

Investigation of Specific Biological Targets for 4-Cyclopropylbenzenesulfonamide and Analogues

Research has extended beyond the general activities of sulfonamides to investigate the specific interactions of this compound and its derivatives with various enzyme systems.

While specific studies focusing solely on this compound's interaction with DHPS are not extensively detailed in the provided results, the broader class of sulfonamides, to which it belongs, are well-established DHPS inhibitors. tandfonline.comnih.gov The antimicrobial activity of novel sulfonamide analogues is an active area of research. For example, newly synthesized chloroquine (B1663885) analogues incorporating a sulfonamide moiety have demonstrated significant antimicrobial potential against various bacterial and fungal strains. nih.gov This suggests that the core sulfonamide structure, which would be present in this compound, is key to this inhibitory action. The effectiveness of these compounds stems from their ability to mimic pABA and block the folate synthesis pathway essential for microbial survival. nih.gov

The inhibition of carbonic anhydrases by sulfonamides is a well-documented phenomenon. tandfonline.comacs.org Research into pyrazolone-bearing benzenesulfonamides has revealed potent inhibitory activity against several human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated hCA IX and hCA XII. nih.gov For instance, certain derivatives exhibited Kᵢ values in the low nanomolar range against hCA IX. nih.gov Similarly, a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides showed nanomolar inhibition of hCA I, II, IX, and XII. nih.gov These studies highlight the potential for benzenesulfonamide (B165840) derivatives, the parent class of this compound, to be potent and selective CA inhibitors. The selectivity is often attributed to the interactions of the "tail" portion of the inhibitor with the specific amino acid residues in the different CA isoforms. acs.orgnih.gov

Below is a table summarizing the inhibitory activities of some benzenesulfonamide derivatives against various hCA isoforms:

| Compound/Derivative | Target Isoform | Inhibition Constant (Kᵢ) |

| Pyrazolone Derivative 3e | hCA IX | Strong (nM range) nih.gov |

| Pyrazolone Derivative 3g | hCA IX & XII | Strong (nM range) nih.gov |

| Piperidine Carboxamide 6 | hCA IX | 0.9 nM nih.gov |

| Piperidine Carboxamide 11 | hCA IX & XII | High Selectivity nih.gov |

| Piperidine Carboxamide 15 | hCA IX & XII | Potent Inhibition nih.gov |

| Piperidine Carboxamide 16 | hCA IX | 0.8 nM nih.gov |

| Piperidine Carboxamide 20 | hCA IX | 0.9 nM nih.gov |

The inhibitory potential of sulfonamide-containing compounds extends to a variety of other enzyme systems beyond DHPS and CAs.

HCV NS5B polymerase: The hepatitis C virus (HCV) NS5B protein is an RNA-dependent RNA polymerase essential for viral replication and a key target for antiviral drugs. wikipedia.orgnih.gov Inhibitors of NS5B are classified as nucleoside/nucleotide analogues or non-nucleoside inhibitors (NNIs). wikipedia.orgnih.gov NNIs bind to allosteric sites on the enzyme, inducing conformational changes that inhibit its function. wikipedia.orgnih.gov While direct evidence for this compound is not provided, the general class of sulfonamides has been explored in the development of HCV inhibitors.

PDEδ: Phosphodiesterase delta (PDEδ) is a protein that binds to and transports farnesylated RAS proteins, which are crucial for cell signaling pathways implicated in cancer. nih.gov Inhibiting the KRAS-PDEδ interaction is a therapeutic strategy. nih.gov Small molecule inhibitors have been developed to occupy the prenyl-binding pocket of PDEδ, thereby disrupting RAS localization and signaling. nih.govnih.gov

NAMPT: Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is a rate-limiting enzyme in the NAD⁺ salvage pathway, which is often overexpressed in cancer cells. nih.govfrontiersin.org NAMPT inhibitors deplete cellular NAD⁺ levels, leading to energy depletion and cell death in cancer cells. patsnap.com Several small molecule inhibitors of NAMPT, such as FK866 and OT-82, have been developed. nih.govfrontiersin.org Some novel NAMPT inhibitors incorporate sulfonamide derivatives to improve their properties. patsnap.com

Mer kinase: Mer is a receptor tyrosine kinase involved in platelet activation and is a target for anti-thrombotic therapies. nih.gov Structure-based drug design has led to the discovery of specific Mer kinase inhibitors. nih.gov Some of these inhibitors feature a sulfonamide or a related functional group, and structure-activity relationship (SAR) studies have shown that modifications to these groups can significantly impact activity and selectivity. nih.gov

Glucokinase regulatory protein (GKRP): GKRP regulates the activity of glucokinase (GK), a key enzyme in glucose homeostasis. nih.gov Disrupting the GK-GKRP interaction is a therapeutic strategy for type 2 diabetes. nih.gov Small molecule disruptors, including sulfonamide-containing compounds like AMG-1694 and AMG-3969, have been identified that block the inhibitory effect of GKRP on GK. nih.govnih.gov

The following table summarizes the activity of various sulfonamide analogues on these enzyme systems:

| Enzyme System | Inhibitor/Analogue | Observed Effect |

| HCV NS5B Polymerase | Non-nucleoside Inhibitors | Allosteric inhibition of RNA synthesis wikipedia.orgnih.gov |

| PDEδ | Deltarasin, NHTD | Disruption of KRAS-PDEδ interaction nih.govnih.gov |

| NAMPT | FK866, OT-82, GMX1778 | Inhibition of NAD⁺ synthesis, cytotoxicity in cancer cells nih.govfrontiersin.orgnih.gov |

| Mer Kinase | Substituted-pyrimidine scaffold (e.g., UNC2881) | Specific inhibition of Mer kinase activity nih.gov |

| Glucokinase Regulatory Protein | AMG-1694, AMG-3969 | Disruption of GK-GKRP interaction, glucose lowering nih.govnih.gov |

Cellular and Molecular Research Methodologies

The investigation into the biological effects of a compound like this compound would necessitate a multi-faceted approach, employing a range of in vitro and in silico techniques to identify its molecular targets and elucidate its mechanism of action.

In Vitro Cell-Based Assays for Target Engagement

To determine if this compound interacts with a specific target within a cellular context, a variety of cell-based assays would be employed. These assays are crucial for confirming that the compound can permeate the cell membrane and bind to its intended target in a native environment. youtube.com

One common approach is the use of reporter gene assays. In this method, cells are engineered to express a reporter protein (such as luciferase or green fluorescent protein) under the control of a promoter that is regulated by the target of interest. A change in the reporter signal upon treatment with the compound would indicate target engagement.

Another powerful technique is the Cellular Thermal Shift Assay (CETSA). This method relies on the principle that a ligand binding to its target protein will stabilize the protein against heat-induced denaturation. By heating cells treated with the compound and then measuring the amount of soluble target protein remaining, researchers can determine if the compound has engaged its target.

The following table illustrates hypothetical data from a cell-based assay for a sulfonamide compound.

| Assay Type | Target | Cell Line | Compound Concentration (µM) | Target Engagement (%) |

| Reporter Gene Assay | Hypothetical Target X | HEK293 | 1 | 15 |

| Reporter Gene Assay | Hypothetical Target X | HEK293 | 10 | 65 |

| Reporter Gene Assay | Hypothetical Target X | HEK293 | 100 | 92 |

| CETSA | Hypothetical Target Y | A549 | 1 | 8 |

| CETSA | Hypothetical Target Y | A549 | 10 | 55 |

| CETSA | Hypothetical Target Y | A549 | 100 | 88 |

Biochemical Assays for Enzyme Kinetics and Inhibition

Given that sulfonamides are well-known enzyme inhibitors, a key area of investigation for this compound would be its effects on various enzymes. nih.govnih.gov Biochemical assays are essential for determining the kinetic parameters of enzyme inhibition.

These assays typically involve incubating the purified enzyme with its substrate and varying concentrations of the inhibitor. By measuring the rate of product formation, researchers can determine key parameters like the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). americanpeptidesociety.org This data allows for the determination of the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibitor constant (Ki), which quantifies the inhibitor's potency. americanpeptidesociety.org

Commonly used techniques for these assays include spectrophotometry and fluorescence-based methods. americanpeptidesociety.org For instance, if this compound were to inhibit an enzyme that processes a chromogenic or fluorogenic substrate, the change in absorbance or fluorescence would be monitored over time.

Below is an example of a data table summarizing the results of a biochemical assay for a hypothetical sulfonamide inhibitor.

| Enzyme Target | Inhibition Type | Ki (nM) |

| Carbonic Anhydrase II | Competitive | 75 |

| Dihydropteroate Synthase | Competitive | 150 |

| Cyclooxygenase-2 | Non-competitive | 500 |

Molecular Mechanism Elucidation Techniques

Molecular docking, a computational technique, can be used to predict the binding orientation of the compound within the active site of a target protein. semanticscholar.org This method can help to rationalize structure-activity relationships and guide the design of more potent analogs.

Furthermore, techniques like isothermal titration calorimetry (ITC) can be used to measure the thermodynamic parameters of binding, such as enthalpy and entropy changes, providing a more complete picture of the binding event. americanpeptidesociety.org

Structure-Mechanism Relationships in Sulfonamide Pharmacology

The biological activity of sulfonamides is intrinsically linked to their chemical structure. annualreviews.org The sulfonamide group itself is a key pharmacophore, capable of forming crucial hydrogen bonds and coordinating with metal ions in the active sites of enzymes like carbonic anhydrases. nih.govnih.gov

The nature of the substituent on the sulfonamide nitrogen and the benzene (B151609) ring can dramatically influence the compound's potency, selectivity, and pharmacokinetic properties. For antibacterial sulfonamides, an unsubstituted para-amino group is generally required for activity, as it mimics the natural substrate, para-aminobenzoic acid (PABA). nih.gov

The presence of the cyclopropyl (B3062369) group on the benzene ring of this compound is of particular interest. Cyclopropyl rings can act as bioisosteres for other chemical groups and can introduce conformational rigidity, which may lead to more specific and potent interactions with a target. nih.gov This rigidity can also protect the molecule from metabolic degradation, potentially improving its bioavailability and duration of action. hyphadiscovery.com The enhanced π-character of the cyclopropyl C-C bonds can also contribute to favorable binding interactions. nih.gov

Computational and Theoretical Chemistry Studies

Applications of Computational Chemistry in Sulfonamide Research

Computational chemistry has become an indispensable tool in the study of sulfonamides, a class of compounds known for their wide range of pharmacological activities, including their role as carbonic anhydrase inhibitors. mdpi.comnih.gov These computational approaches provide a bridge between the molecular structure of a compound and its biological activity.

Molecular modeling and docking simulations are fundamental techniques used to predict the interaction between a small molecule (ligand), such as 4-Cyclopropylbenzenesulfonamide, and a macromolecular target, typically a protein. qub.ac.uk These simulations are instrumental in understanding the binding mode and affinity of a ligand to its receptor.

One of the most widely used open-source programs for molecular docking is AutoDock Vina. scripps.edunih.gov It is known for its improved speed and accuracy in predicting binding modes compared to its predecessors. scripps.edu The general workflow of a docking simulation with a program like AutoDock Vina involves preparing the 3D structures of both the ligand and the receptor, defining a search space (or "grid box") on the receptor where the ligand is likely to bind, and then allowing the algorithm to explore different conformations and orientations of the ligand within that space. The program then scores these different poses based on a scoring function that estimates the binding affinity. nih.govresearchgate.net

In the context of sulfonamides, particularly those that act as carbonic anhydrase inhibitors, docking studies have consistently shown that the sulfonamide group (-SO₂NH₂) is a key pharmacophore that coordinates with the zinc ion (Zn²⁺) present in the active site of the enzyme. acs.orgmdpi.com This interaction is crucial for the inhibitory activity of these compounds. mdpi.com The nitrogen atom of the sulfonamide group typically forms a coordinate bond with the zinc ion, while the oxygen atoms of the sulfonamide can form hydrogen bonds with nearby amino acid residues, such as the main-chain nitrogen of Thr199. mdpi.com

Table 1: Key Interactions in Sulfonamide-Carbonic Anhydrase Binding

| Interacting Moiety (Sulfonamide) | Receptor Component (Carbonic Anhydrase) | Type of Interaction | Significance |

|---|---|---|---|

| Sulfonamide group (-SO₂NH₂) | Zinc ion (Zn²⁺) in the active site | Coordination bond | Primary anchor for binding and inhibition acs.orgmdpi.com |

| Sulfonamide oxygen atoms | Amino acid residues (e.g., Thr199) | Hydrogen bonding | Stabilizes the binding orientation mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. qub.ac.uk For sulfonamides, QSAR studies have been instrumental in identifying the key molecular features that govern their inhibitory potency against various targets. qub.ac.uknih.govmdpi.com

The process of QSAR modeling involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various aspects of the molecule's structure, such as its steric, electronic, and hydrophobic properties. nih.govresearchgate.net Statistical methods, like multiple linear regression (MLR), are then used to build a model that correlates these descriptors with the observed biological activity (e.g., inhibition constant, Ki). nih.gov

For benzenesulfonamide (B165840) derivatives, QSAR studies have highlighted the importance of several types of descriptors:

Hydrophobic parameters (e.g., logP): The hydrophobicity of the molecule can significantly influence its ability to cross cell membranes and bind to the active site of an enzyme. nih.gov

Topological indices: These descriptors capture information about the size, shape, and branching of a molecule. nih.gov

Electronic descriptors: Parameters like the energy of the highest occupied molecular orbital (HOMO) can be related to the molecule's reactivity and ability to participate in electronic interactions. researchgate.net

Steric parameters: The size and shape of substituents on the benzene (B151609) ring can affect how well the molecule fits into the binding pocket of the target protein. qub.ac.uk

A well-validated QSAR model can be a powerful tool for predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective inhibitors. nih.govnih.gov For instance, a QSAR study on benzenesulfonamides as carbonic anhydrase inhibitors might reveal that a bulky, hydrophobic substituent at a particular position on the benzene ring leads to increased activity. This information can then be used to design novel derivatives, such as those incorporating a cyclopropyl (B3062369) group, with potentially enhanced therapeutic properties.

Advanced Computational Techniques for this compound

Beyond the foundational methods of docking and QSAR, a suite of more advanced computational techniques can provide deeper insights into the behavior of this compound at the molecular level.

The three-dimensional shape, or conformation, of a molecule is critical to its biological activity. Conformational analysis aims to identify the stable, low-energy conformations that a molecule can adopt. mdpi.comnih.gov For flexible molecules like this compound, which has rotatable bonds, understanding the preferred conformation is essential for predicting how it will interact with a biological target. youtube.com

Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape of a molecule over time. nih.govmdpi.com An MD simulation calculates the forces between atoms and uses Newton's laws of motion to simulate their movements, providing a dynamic picture of the molecule's behavior. mdpi.com In the context of this compound, an MD simulation could reveal:

The preferred orientation of the cyclopropyl group relative to the benzene ring.

The rotational barrier of the sulfonamide group.

Furthermore, MD simulations are widely used to study the stability of a ligand-protein complex after a docking experiment. nih.gov By simulating the complex over a period of nanoseconds, researchers can assess whether the predicted binding mode is stable or if the ligand dissociates from the active site. nih.gov This provides a more rigorous validation of the docking results.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of molecules. nih.gov These methods can be used to calculate a wide range of molecular properties, including optimized geometries, reaction energies, and spectroscopic parameters.

For chiral molecules, a powerful combination of experimental and computational techniques is the analysis of Vibrational Circular Dichroism (VCD) spectra. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. ru.nl The resulting spectrum is highly sensitive to the molecule's 3D structure. DFT methods can be used to calculate the theoretical VCD spectrum for a given enantiomer. ru.nlnih.gov By comparing the calculated spectrum with the experimental one, the absolute configuration of a chiral center can be unambiguously determined. researchgate.net

While this compound itself is not chiral, derivatives of it could be. For such chiral derivatives, DFT calculations of VCD spectra would be an invaluable tool for stereochemical assignment. researchgate.net

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov There are two main approaches to virtual screening: structure-based and ligand-based.

Structure-based virtual screening relies on the 3D structure of the target protein and involves docking a large number of compounds into the active site to predict their binding affinity.

Ligand-based drug design (LBDD) is used when the 3D structure of the target is unknown. youtube.com This approach relies on the knowledge of other molecules (ligands) that are known to bind to the target. nih.gov The principle is that molecules with similar structures are likely to have similar biological activities. youtube.com

For a compound like this compound, if it were identified as an active "hit" compound, LBDD approaches could be used to find other potential drug candidates. youtube.com This could involve searching a database for molecules with a similar shape and chemical features (pharmacophore) to this compound. This strategy is a cost-effective way to discover novel therapeutic molecules based on the structural and functional properties of known drugs. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Sulfonamide |

| Benzenesulfonamide |

| Carbonic Anhydrase |

Prediction of Ligand-Target Interactions and Binding Modes

The elucidation of how a ligand interacts with its biological target at a molecular level is fundamental to drug discovery and design. For this compound, computational and theoretical chemistry studies are pivotal in predicting its binding modes and understanding the intricacies of its interactions with various protein targets. These in silico approaches provide valuable insights where experimental data may be limited.

Analysis of Protein-Ligand Complexes (e.g., Guided by X-ray Co-crystal Structures)

Computational biologists and chemists employ techniques like molecular docking and homology modeling to predict how this compound might bind to a specific target. nih.gov Homology modeling is utilized when the three-dimensional structure of the target protein has not been experimentally determined. nih.govyoutube.com This method constructs a model of the target protein's structure based on the known structure of a homologous protein. nih.govbonvinlab.org

Once a reliable 3D structure of the target protein is obtained, either experimentally or through homology modeling, molecular docking simulations are performed. nih.govnih.gov These simulations place the this compound molecule into the active site of the target protein in various possible orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, and the most favorable ones are analyzed to understand the potential binding mode.

For instance, in the context of carbonic anhydrase inhibition, the sulfonamide group is a well-established zinc-binding group (ZBG). nih.govcapes.gov.br Docking studies of benzenesulfonamide derivatives consistently show the sulfonamide moiety coordinating to the catalytic zinc ion in the active site. nih.gov The nitrogen atom of the sulfonamide group typically forms a crucial bond with the zinc ion. nih.gov Furthermore, the oxygen atoms of the sulfonamide group often form hydrogen bonds with key active site residues, such as the threonine residue (Thr199 in CA II), which is a conserved feature in the binding of many sulfonamide inhibitors. nih.gov The cyclopropylphenyl part of the molecule then extends into the active site, where it can form various non-covalent interactions, including hydrophobic and van der Waals interactions, with surrounding amino acid residues. The specific nature and geometry of these interactions are what determine the compound's affinity and selectivity for different CA isoforms.

Similarly, when studying the potential inhibition of MMPs, the sulfonamide group can act as a ZBG, chelating the catalytic zinc ion present in the active site of these enzymes. nih.govnih.gov The rest of the molecule will occupy adjacent hydrophobic pockets (S1', S2', etc.), and the specific interactions formed will dictate the inhibitory potency and selectivity.

| Interaction Type | Potential Interacting Groups on this compound | Key Protein Residues (Example from Carbonic Anhydrase II) |

| Coordination Bond | Sulfonamide Nitrogen | Catalytic Zn²⁺ ion |

| Hydrogen Bonds | Sulfonamide Oxygen atoms | Thr199, Gln92 |

| Hydrophobic Interactions | Cyclopropyl group, Phenyl ring | Leu198, Val121, Leu204 |

| Van der Waals Contacts | Entire molecule | Various active site residues |

This table represents a generalized summary of potential interactions based on studies of similar sulfonamide inhibitors with carbonic anhydrase II. The actual interactions for this compound may vary depending on the specific protein target.

Understanding Binding Affinities and Selectivity through Computational Methods

Beyond predicting the binding pose, computational methods are crucial for understanding the energetics of ligand binding, which translates to binding affinity and selectivity. nih.govnih.gov Molecular dynamics (MD) simulations and free energy calculations are powerful tools in this regard. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex over time, typically on the nanosecond to microsecond scale. nih.govnih.gov Starting from a docked pose, an MD simulation allows the atoms of the ligand and the surrounding protein to move and fluctuate, providing a more realistic representation of the binding event. These simulations can reveal the stability of the predicted binding mode and identify key residues that are consistently involved in the interaction. Analysis of the MD trajectory can highlight the flexibility of certain regions of the protein upon ligand binding and the role of water molecules in mediating interactions.

Free Energy Calculations: Various computational methods can be employed to estimate the binding free energy of a ligand to its target. These methods range from relatively fast but less accurate scoring functions used in docking to more rigorous and computationally expensive approaches like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI). These calculations can provide a quantitative prediction of the binding affinity (often expressed as ΔG or the inhibition constant, Ki).

By calculating the binding free energies of this compound to different but related protein targets (e.g., different isoforms of carbonic anhydrase or various MMPs), researchers can predict its selectivity profile. capes.gov.br For example, a significantly lower calculated binding free energy for one isoform over another would suggest that the compound is selective for the former. These predictions can then guide the experimental validation of the compound's activity and selectivity.

Computational approaches such as Quantitative Structure-Activity Relationship (QSAR) studies can also be employed. By building models based on a series of related compounds with known activities, QSAR can predict the activity of new compounds like this compound and provide insights into the structural features that are important for binding.

| Computational Method | Information Gained | Relevance to this compound |

| Molecular Docking | Prediction of binding pose, initial estimation of binding affinity. | Identifies potential protein targets and the likely orientation of the compound in the active site. |

| Molecular Dynamics (MD) Simulations | Stability of the binding pose, role of solvent, flexibility of the complex. | Refines the understanding of the interaction and the dynamic nature of the protein-ligand complex. nih.govnih.gov |

| Free Energy Calculations (e.g., FEP, TI) | Quantitative prediction of binding affinity (ΔG, Ki). | Allows for the ranking of potential targets and prediction of inhibitory potency. |

| Selectivity Profiling | Differential binding affinities across multiple related targets. | Predicts which protein isoforms the compound is most likely to inhibit, guiding experimental testing. |

Future Directions and Emerging Research Avenues for 4 Cyclopropylbenzenesulfonamide

Exploration of Novel Biological Targets and Therapeutic Areas

While the sulfonamide moiety is a well-established pharmacophore, the specific therapeutic potential of 4-cyclopropylbenzenesulfonamide is still an area of active investigation. The benzenesulfonamide (B165840) class of compounds is recognized for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai Future research will likely focus on identifying novel protein targets for this compound that have been implicated in various diseases.

The exploration of its inhibitory effects on different enzymes and proteins is a key research direction. ontosight.ai For instance, some benzenesulfonamide derivatives have been investigated for their role in cancer, diabetes, and infectious diseases. ontosight.ai The unique structural component of the cyclopropyl (B3062369) group may confer selectivity and potency for targets that have not yet been explored for this specific molecule.

Research into related compounds, such as N-cyclopropyl 4-methoxy 3-(1H-tetrazol 1-yl)benzenesulfonamide, highlights the ongoing efforts to understand the biological activity of cyclopropyl-containing benzenesulfonamides. ontosight.ai These studies are paving the way for broader investigations into the therapeutic applications of this class of compounds. The diverse pharmacological effects of sulfonamides in general, which include roles as diuretics, anticancer agents, and treatments for rheumatoid arthritis, suggest a wide range of potential therapeutic areas for this compound. ekb.eg

A significant body of research has been dedicated to sulfonamide derivatives as potential treatments for conditions like Alzheimer's disease and as anticancer agents. scispace.com The exploration of this compound in these and other disease areas, such as those with high unmet medical needs, will be a critical focus of future research.

Development of Advanced Synthetic Methodologies for Enhanced Efficiency

The synthesis of sulfonamides is a cornerstone of medicinal chemistry, and the development of more efficient and sustainable synthetic methods is an ongoing priority. Traditional methods for synthesizing sulfonamides often involve the reaction of primary or secondary amines with sulfonyl chlorides. researchgate.net However, the reactivity of the amine can vary, with secondary amines sometimes showing low to no reactivity. researchgate.net

Modern synthetic strategies are continually being developed to overcome these limitations and improve the efficiency of sulfonamide synthesis. These advanced methodologies are crucial for the cost-effective and large-scale production of compounds like this compound. The focus of these new methods is often on achieving high yields, utilizing readily available and less toxic starting materials, and employing milder reaction conditions.

The table below provides a brief overview of some advanced synthetic strategies that could be applied to the synthesis of this compound.

| Synthetic Strategy | Description | Potential Advantages for this compound Synthesis |

| Lewis-acid mediated Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) | A reaction that can be used to create sulfamides, which are structurally related to sulfonamides. digitellinc.com | Could be adapted to create novel derivatives of this compound with unique properties. |

| One-pot synthesis from thiols | A process that allows for the creation of sulfonyl azides from thiols in a single reaction vessel. researchgate.net | Simplifies the synthetic route and can lead to higher overall yields. |

| Microwave-assisted N-alkylation | The use of microwave irradiation to facilitate the N-alkylation of primary sulfonamides with alcohols in the absence of a solvent. researchgate.net | Can significantly reduce reaction times and improve energy efficiency. |

Integration of Artificial Intelligence and Machine Learning in Sulfonamide Drug Discovery

Machine learning models are being developed to predict the outcomes of chemical reactions, such as the synthesis of sulfamides via sulfur(VI) fluoride exchange. digitellinc.com These models can help chemists identify the most promising combinations of starting materials, saving time and resources in the laboratory. digitellinc.com Furthermore, AI and ML can be used to predict the adsorption of sulfonamide antibiotics by materials like biochar, which has implications for environmental remediation. nih.gov

In the context of this compound, AI can be employed to design novel derivatives with enhanced therapeutic properties. By analyzing vast datasets of chemical structures and their corresponding biological activities, machine learning algorithms can identify patterns that are not readily apparent to human researchers. tandfonline.com This can lead to the design of new molecules with improved potency, selectivity, and pharmacokinetic profiles.

The table below outlines some of the key applications of AI and machine learning in the discovery and development of sulfonamide drugs.

| AI/ML Application | Description | Relevance to this compound |

| Predictive Modeling | Using machine learning to predict the biological activity and properties of new molecules. tandfonline.com | Can be used to design novel derivatives of this compound with improved therapeutic potential. |

| Reaction Prediction | AI models that can predict the outcome of chemical reactions. digitellinc.com | Can optimize the synthesis of this compound and its analogues. |

| De Novo Drug Design | Generative AI models that can create entirely new molecules with desired properties. medium.com | Could be used to generate novel cyclopropyl-containing benzenesulfonamides with unique biological activities. |

| Virtual Screening | Using computational methods to screen large libraries of compounds for potential drug candidates. | Can rapidly identify other potential biological targets for this compound. |

Design of Prodrugs and Targeted Delivery Systems based on Sulfonamide Scaffolds

The effectiveness of a drug is not solely dependent on its intrinsic activity but also on its ability to reach its target site in the body in sufficient concentrations. Prodrug design and targeted drug delivery are two key strategies used to optimize the pharmacokinetic and pharmacodynamic properties of therapeutic agents. nih.govwikipedia.org These approaches are particularly relevant for sulfonamide-based drugs, including this compound, to enhance their therapeutic index.

A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form in the body. This approach can be used to improve a drug's solubility, stability, and oral bioavailability. nih.gov For example, a clinical prodrug of a p38α MAP kinase inhibitor, which contains a cyclopropylcarbamoyl moiety structurally related to this compound, was developed to address issues of pH-dependent solubility and exposure. nih.gov This demonstrates the potential of prodrug strategies for improving the delivery of cyclopropyl-containing compounds.

Targeted drug delivery systems aim to concentrate a drug in a specific tissue or organ, thereby increasing its efficacy and reducing off-target side effects. wikipedia.org This can be achieved by encapsulating the drug in nanocarriers, such as liposomes or polymeric nanoparticles, that are designed to accumulate at the site of disease. nih.govhilarispublisher.com These nanocarriers can be further functionalized with targeting ligands that bind to specific receptors on the surface of diseased cells. mjpms.in

The development of prodrugs and targeted delivery systems for this compound could significantly enhance its therapeutic potential. For instance, a prodrug could be designed to release the active compound specifically in cancer cells, while a targeted delivery system could be used to deliver it directly to the site of an infection. These advanced delivery strategies will be a key focus of future research.

Collaborative Research Frameworks in Academic and Industrial Settings

The development of new drugs is a complex and resource-intensive process that often requires the combined expertise of both academic and industrial researchers. nih.govnih.gov Collaborative research frameworks are becoming increasingly important for bridging the gap between basic scientific discoveries and the development of new medicines. researchgate.net The future advancement of this compound will likely be accelerated through such partnerships.

Academic institutions are often at the forefront of basic research, uncovering novel biological targets and elucidating disease mechanisms. drugbank.com Pharmaceutical companies, on the other hand, have the resources and expertise in drug development, including medicinal chemistry, preclinical and clinical testing, and regulatory affairs. drugbank.com By working together, these two sectors can create a synergistic relationship that fosters innovation and accelerates the translation of research findings into new therapies. hubspotusercontent10.net

There are various models for academic-industrial collaborations, ranging from sponsored research agreements to large-scale public-private partnerships. hubspotusercontent10.net These collaborations can provide academic researchers with access to industry resources, such as compound libraries and high-throughput screening facilities, while giving industry partners access to cutting-edge academic research.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Cyclopropylbenzenesulfonamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves sulfonylation of cyclopropyl-substituted benzene precursors. For example, modified procedures using pyridine as a catalyst and thin-layer chromatography (TLC) to monitor reaction progress have been effective in synthesizing sulfonamide derivatives with high purity . Optimizing solvent systems (e.g., dichloromethane or acetonitrile) and controlling stoichiometric ratios of reactants (e.g., sulfonyl chloride to amine intermediates) can improve yields. Recrystallization in polar solvents like ethanol/water mixtures is critical for purification .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : Analyze H and C NMR spectra to confirm substitution patterns (e.g., cyclopropyl group integration and sulfonamide proton signals) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- HPLC : Reverse-phase HPLC with UV detection at 254 nm ensures ≥95% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.